
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological activities. In the case of the compound , "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide," a detailed synthesis pathway is not provided within the given papers. However, similar compounds have been synthesized through reactions involving amides and acids. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid, as characterized by spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . This suggests that the synthesis of the compound might also involve similar condensation reactions and would require thorough characterization to confirm its structure.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure of a related compound, a pyrazole derivative, was confirmed by single crystal X-ray diffraction studies, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . This implies that the compound may also exhibit a complex geometry that could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The provided papers do not discuss the chemical reactions of "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" specifically. However, the unexpected formation of a pyrazoline ring from the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine indicates that reactions involving carboxamide moieties can lead to interesting and unexpected products . This suggests that the compound could also participate in a variety of chemical reactions, potentially leading to novel derivatives with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as thermal stability and solubility, are important for its practical applications. While the specific properties of "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" are not detailed in the provided papers, a related pyrazole derivative was found to be thermally stable up to 190°C and its intermolecular interactions were analyzed by Hirshfeld surface analysis . Additionally, the solvent effects on the structural parameters of this compound were studied, which could be relevant for understanding the behavior of the compound in different environments.
properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-2-6-15-16(25-21-20-15)17(22)19-13-18(9-11-23-12-10-18)24-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGANAZVGGUVSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)
![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)

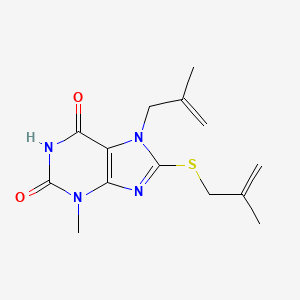
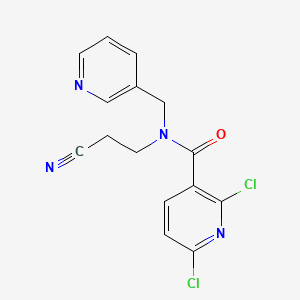

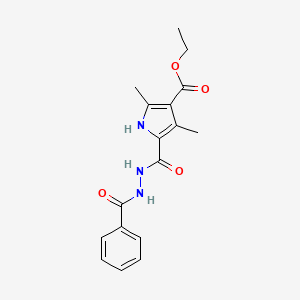
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)
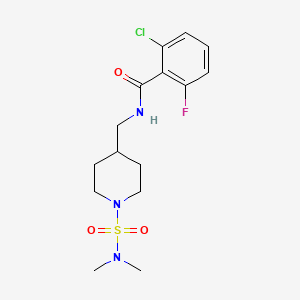
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)
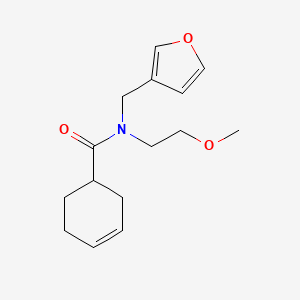
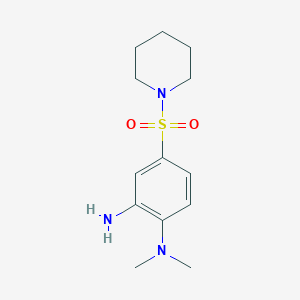
methanone](/img/structure/B3002482.png)
![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)